Periodic acid

Catalog No.
S594827
CAS No.
13444-71-8
M.F
HIO4
M. Wt
191.91 g/mol
Availability
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Periodic acid

CAS Number

13444-71-8

Product Name

Periodic acid

IUPAC Name

periodic acid

Molecular Formula

HIO4

Molecular Weight

191.91 g/mol

InChI

InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5)

InChI Key

KHIWWQKSHDUIBK-UHFFFAOYSA-N

SMILES

OI(=O)(=O)=O

Synonyms

Acid, Paraperiodic, Acid, Periodic, Acids, Periodic, Paraperiodic Acid, Periodic Acid, Periodic Acid (HIO4), Periodic Acids

Canonical SMILES

OI(=O)(=O)=O

Description

The exact mass of the compound Periodic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic. It belongs to the ontological category of iodine oxoacid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Periodic acid is a highly oxidized compound of iodine, characterized by its highest oxidation state of +7. It exists primarily in two forms: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄). Both forms are colorless crystalline solids, with orthoperiodic acid being more stable than metaperiodic acid, which can be formed by dehydrating orthoperiodic acid under specific conditions. Periodic acid was first synthesized in 1833 by Heinrich Gustav Magnus and C. F. Ammermüller .

Periodic acid is a strong oxidizing agent and is soluble in water and alcohols, making it useful in various

Periodic acid is known for its ability to cleave vicinal diols into aldehyde or ketone fragments through a reaction known as the Malaprade reaction. This property is particularly useful in organic chemistry for determining the structure of carbohydrates, as periodic acid can effectively open saccharide rings .

Key Reactions:

  • Dehydration Reaction: Orthoperiodic acid can be dehydrated to form metaperiodic acid:
    H5IO6HIO4+2H2OH_5IO_6\rightleftharpoons HIO_4+2H_2O
  • Oxidation Reactions: Periodic acid can oxidize secondary alcohols to enones and is also employed in the Babler oxidation process .

In biological contexts, periodic acid is primarily utilized in histochemistry for the Periodic Acid-Schiff (PAS) reaction, which stains carbohydrates in tissue sections. The oxidation of carbohydrates by periodic acid generates aldehyde groups that react with Schiff's reagent, resulting in a bright red coloration that indicates the presence of polysaccharides, glycoproteins, and glycolipids . This method is significant for visualizing structures containing vicinal diols.

Periodic acid can be synthesized through various methods:

  • Industrial Synthesis:
    • Oxidation of sodium iodate in alkaline conditions using electrochemical methods or chlorine treatment:
      IO3+6HOIO56+3H2OIO_3^-+6HO^-\rightarrow IO_5^{6-}+3H_2O
    • Treatment with chlorine:
      IO3+6HO+Cl2IO56+2Cl+3H2OIO_3^-+6HO^-+Cl_2\rightarrow IO_5^{6-}+2Cl^-+3H_2O
  • Laboratory Preparation:
    • Mixing barium periodate with nitric acid leads to the formation of periodic acid while precipitating barium nitrate .

Periodic acid has diverse applications across various fields:

  • Histochemistry: As mentioned, it is crucial for carbohydrate staining using the PAS method.
  • Organic Synthesis: It serves as an oxidizing agent in several organic reactions, including the oxidation of alcohols and sulfides .
  • Analytical Chemistry: Used for identifying structural features in carbohydrates and other organic compounds.

Several compounds are chemically similar to periodic acid, primarily other iodates and periodates. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
Orthoperiodic AcidH₅IO₆Stable form; used mainly in laboratory settings
Metaperiodic AcidHIO₄Less stable; can be formed from orthoperiodic acid
Iodine PentoxideI₂O₅Formed by further heating metaperiodic acid; used as an oxidizing agent
Sodium PeriodateNaIO₄Commonly used as a reagent for oxidative cleavage
Barium PeriodateBa(IO₄)₂Used in laboratory synthesis of periodic acids

Uniqueness of Periodic Acid

Periodic acid stands out due to its dual forms (orthoperiodic and metaperiodic), strong oxidizing properties, and significant role in carbohydrate chemistry through the Malaprade reaction and PAS staining method. Its ability to selectively oxidize vicinal diols makes it indispensable in both synthetic organic chemistry and biological applications.

XLogP3

-1.3

UNII

D4B1481B2J

Related CAS

10450-60-9 (Parent)

Other CAS

13444-71-8

Wikipedia

Periodic acid
Metaperiodic acid
Iodine tetraoxide

General Manufacturing Information

Periodic acid (HIO4): ACTIVE

Dates

Modify: 2023-07-17

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